

# A Technical Deep Dive: Prismaflex APH vs. Centrifugal Apheresis Systems

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |
|----------------------|------------|-----------|--|--|--|
| Compound Name:       | Prisma APH |           |  |  |  |
| Cat. No.:            | B1178968   | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental differences between the Baxter Prismaflex system, a membrane-based apheresis technology, and other prominent apheresis systems that primarily utilize centrifugal force. This document will delve into their core mechanisms of action, present comparative quantitative data, and provide insights into the experimental protocols used for their evaluation, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

### **Core Principles of Apheresis Technologies**

Apheresis encompasses a range of procedures where whole blood is drawn from a donor or patient and separated into its constituent components. A specific component is then collected or removed, and the remaining components are returned to the individual. The two primary technologies governing this separation are membrane filtration and centrifugation.

#### **Membrane Filtration Apheresis (mTPE)**

Membrane-based therapeutic plasma exchange (mTPE), the technology employed by the Prismaflex system, utilizes a highly permeable filter with a specific pore size to separate plasma from the cellular components of blood.[1] As blood flows through the filter, the smaller plasma molecules pass through the membrane pores, while the larger cellular components, such as red blood cells, white blood cells, and platelets, are retained and returned to the



patient.[1][2] An anticoagulant, typically heparin, is used to prevent clotting within the extracorporeal circuit.[1]

#### **Centrifugal Apheresis (cTPE)**

Centrifugal TPE (cTPE) systems, such as the Spectra Optia, COBE Spectra, and Amicus, separate blood components based on their differences in density.[1] Whole blood enters a rotating centrifuge, where the centrifugal force causes the denser components (red blood cells) to move to the outer edge, followed by layers of white blood cells, platelets, and the least dense component, plasma, in the center.[1] The desired component is then collected, and the remaining components are reinfused. These systems often use citrate as an anticoagulant.[1]

## System Spotlights: Technical Specifications and Mechanisms

#### **Prismaflex System (Membrane-Based)**

The Baxter Prismaflex system is a versatile platform capable of performing both Continuous Renal Replacement Therapy (CRRT) and Therapeutic Plasma Exchange (TPE).[3][4] For TPE, it employs a disposable plasma filter, such as the TPE 2000 set, which contains polypropylene hollow fibers.[5][6]

Mechanism of Action: During TPE with the Prismaflex system, whole blood is pumped through the large-pore membrane of the plasma filter.[6] The system's software monitors pressures, including the transmembrane pressure (TMP), to control the rate of plasma filtration.[6] The separated plasma, which may contain pathogenic substances, is discarded, and a replacement fluid (e.g., albumin or fresh frozen plasma) is infused back to the patient along with their cellular components.[6]

Key Technical Specifications (Prismaflex TPE Sets):



| Feature                | Prismaflex TPE 1000 Set | Prismaflex TPE 2000 Set |
|------------------------|-------------------------|-------------------------|
| Effective Surface Area | 0.15 m²                 | 0.35 m <sup>2</sup>     |
| Fiber Material         | Polypropylene           | Polypropylene           |
| Blood Volume in Set    | 71 ml (±10%)            | 125 ml (±10%)           |
| Minimum Patient Weight | 9 kg                    | Adult                   |
| Max Blood Flow Rate    | 180 ml/min              | 400 ml/min              |
| Min Blood Flow Rate    | 50 ml/min               | 100 ml/min              |

(Data sourced from Baxter product literature)[7][8]

## Centrifugal Systems: Spectra Optia, COBE Spectra, and Amicus

These systems represent the cornerstone of centrifugal apheresis technology.

- Spectra Optia: This is a next-generation system that evolved from the COBE Spectra. It
  utilizes continuous-flow centrifugation and optical detection technology.[9][10] A key feature
  is the Automated Interface Management (AIM) system, which uses optical sensors to monitor
  and automatically adjust the interface between the separated blood components, allowing for
  precise and efficient collection.[9][11]
- COBE Spectra: A widely used and established centrifugal system, the COBE Spectra
  requires more manual control compared to the Spectra Optia.[12] It has been a benchmark
  for apheresis procedures for many years.
- Amicus Separator: This system also employs continuous-flow centrifugation to separate blood components by density.[13][14] It is a versatile platform capable of various procedures, including TPE, red blood cell exchange, and mononuclear cell collection.[14]

## **Quantitative Comparison: Performance Metrics**

The choice of an apheresis system is often guided by its efficiency, impact on the patient, and procedural time. The following tables summarize key performance indicators from comparative



studies.

Table 1: Plasma Removal Efficiency and Procedure Time

| Parameter                          | Membrane<br>TPE (mTPE) | Centrifugal<br>TPE (cTPE) | System(s)<br>Compared                                               | Source(s) |
|------------------------------------|------------------------|---------------------------|---------------------------------------------------------------------|-----------|
| Plasma Removal<br>Efficiency (PRE) | 27 ± 5%                | 84 ± 11%                  | Octonova<br>(mTPE) vs.<br>Spectra Optia<br>(cTPE)                   | [15]      |
| PRE                                | 86.8 ± 16.3%           | 85.15 ± 17.63%            | Fresenius<br>multiFiltrate<br>(mTPE) vs.<br>Spectra Optia<br>(cTPE) | [16]      |
| Treatment Time                     | 132.5 min<br>(median)  | 120.0 min<br>(median)     | Octonova<br>(mTPE) vs.<br>Spectra Optia<br>(cTPE)                   | [15]      |
| Treatment Time                     | 116.5 min<br>(median)  | 107 min<br>(median)       | Fresenius<br>multiFiltrate<br>(mTPE) vs.<br>Spectra Optia<br>(cTPE) | [16]      |

Table 2: Impact on Blood Components



| Parameter     | Membrane<br>TPE (mTPE)                    | Centrifugal<br>TPE (cTPE) | System(s)<br>Compared                             | Source(s) |
|---------------|-------------------------------------------|---------------------------|---------------------------------------------------|-----------|
| Platelet Loss | 15 ± 9%                                   | 7 ± 9%                    | Octonova<br>(mTPE) vs.<br>Spectra Optia<br>(cTPE) | [15][17]  |
| Hemolysis     | Higher<br>susceptibility in<br>some cases | Generally lower           | General<br>comparison                             | [18][19]  |

### **Experimental Protocols: A Methodological Overview**

Comparative studies of apheresis systems typically follow a structured protocol to ensure the validity of the results. Below is a generalized methodology based on published research.

Objective: To compare the performance, efficiency, and safety of a membrane-based TPE system (e.g., Prismaflex) with a centrifugal TPE system (e.g., Spectra Optia).

Study Design: A randomized, prospective, crossover study is often employed.[15][17] In this design, patients receive treatment with both types of systems in a randomized order, serving as their own controls.

Patient Population: Patients with a clinical indication for TPE are enrolled after obtaining informed consent.

#### Procedure:

- Randomization: Patients are randomly assigned to receive their first TPE session with either the mTPE or cTPE system.
- Vascular Access: Appropriate vascular access (e.g., central venous catheter) is established.
- System Priming: The apheresis circuit is primed according to the manufacturer's instructions.
- Anticoagulation: A standardized anticoagulation protocol is followed for each device (e.g., heparin for mTPE, citrate for cTPE).



- TPE Procedure: The TPE is performed to exchange a prespecified plasma volume (e.g., 1.2 times the calculated total plasma volume).
- Data Collection:
  - Procedural Data: Treatment time, blood flow rate, plasma volume processed, and any adverse events are recorded.
  - Blood Sampling: Blood samples are collected before and after the procedure to analyze parameters such as complete blood count (including platelets), coagulation factors, and levels of the specific substance being removed (e.g., antibodies like IgG).
- Crossover: For the subsequent TPE session, the patient is treated with the alternate apheresis system.
- Data Analysis: Statistical analysis is performed to compare the primary and secondary endpoints between the two systems.

## Visualizing the Differences: Workflows and Mechanisms

To further elucidate the operational distinctions, the following diagrams, generated using the DOT language, illustrate the core processes.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. emjreviews.com [emjreviews.com]
- 2. researchgate.net [researchgate.net]
- 3. baxter.com [baxter.com]
- 4. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 5. Baxter Prismaflex TPE 2000 Set HealthTech Ghana Limited [healthtechghana.com]
- 6. baxter.com [baxter.com]
- 7. baxter.fi [baxter.fi]
- 8. Baxter Prismaflex TPE 1000 Set HealthTech Ghana Limited [healthtechghana.com]
- 9. Spectra Optia [terumobct.com]
- 10. Spectra Optia® Apheresis System | Terumopenpol [terumopenpol.com]
- 11. konradscience.com [konradscience.com]
- 12. Prospective randomized and crossover comparison of two apheresis machines for peripheral blood stem cell collection: a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. Amicus [fresenius-kabi.com]
- 15. Membrane versus centrifuge-based therapeutic plasma exchange: a randomized prospective crossover study PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of centrifugal and membrane filtration modalities on therapeutic plasma exchange PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Membrane versus centrifuge-based therapeutic plasma exchange: a randomized prospective crossover study PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Apheresis red blood cells associated with repeated hemolysis during blood priming of the Cellex Photopheresis System PubMed [pubmed.ncbi.nlm.nih.gov]



- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Deep Dive: Prismaflex APH vs. Centrifugal Apheresis Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1178968#fundamental-differences-between-prisma-aph-and-other-apheresis-systems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com